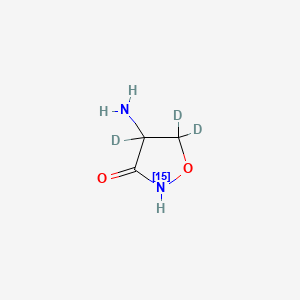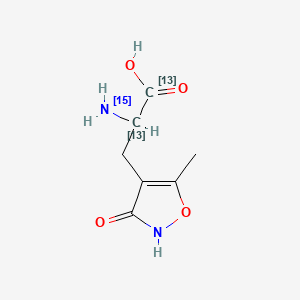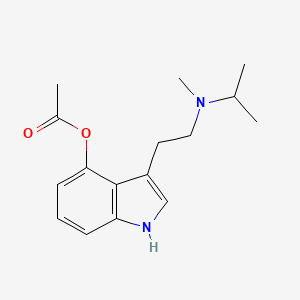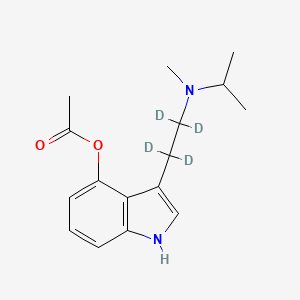
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 is the labelled analogue of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate . It is a possible impurity of Flecainide . The molecular formula is C13H6D3F9O4 and the molecular weight is 403.21 .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 can be represented by the SMILES stringOC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F . The InChI string is InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) . Physical And Chemical Properties Analysis
The compound is a semi-solid . It is soluble in Dichloromethane and Methanol . The storage temperature is recommended to be at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Antiarrhythmic Activity
A significant application of compounds derived from 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate-d3 is in the synthesis and evaluation of antiarrhythmic agents. Studies have shown that benzamides with trifluoroethoxy ring substituents exhibit potent oral antiarrhythmic activity. Notably, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, derived from this compound, has been studied extensively and selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).
Route to Trifluoromethylated Heterocycles
Another application involves the synthesis of trifluoromethylated heterocycles. The compound reacts with anilines to form N-hexafluoroisopropylated products. This reaction pathway is crucial for developing various chemical entities, particularly in pharmaceutical and agrochemical industries (Kubota et al., 1983).
Novel Polyimides Synthesis
In polymer science, this compound serves as a precursor for synthesizing novel fluorinated polyimides. These polymers, characterized by high thermal stability, excellent mechanical properties, and solubility in various organic solvents, have potential applications in high-performance materials (Yin et al., 2005).
Preparation of Fluorinated Compounds
The compound is also vital in preparing various fluorinated entities, significantly used in making polymers, blood substitutes, pharmaceuticals, and pesticides. It's involved in forming fluoroalkoxy benzenes, demonstrating the compound's utility in diverse synthetic pathways (Gupton et al., 1982).
Electrophilic Trifluoromethylation
In the field of organic synthesis, the compound is instrumental in electrophilic trifluoromethylation reactions. These reactions are crucial for introducing trifluoromethyl groups into various substrates, which can significantly alter the chemical and physical properties of the resulting compounds (Dmowski et al., 1997).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound can excite the central nervous system and reduce convulsions, similar to electroconvulsive therapy . This suggests that the compound may interact with its targets to modulate neuronal activity.
Result of Action
It has been suggested that the compound can diminish self-discharge of li-s cells having both low- and high-sulfur-loading sulfur cathodes .
Action Environment
It is known that the compound is highly flammable and should be stored in a cool, well-ventilated area away from sources of ignition .
Propiedades
| { "Design of the Synthesis Pathway": [ "The synthesis pathway for the compound '2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3' involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol and thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride. The resulting product is then reacted with deuterated 2,2,2-trifluoroethanol and triethylamine to yield the final product." ], "Starting Materials": [ "2,5-dihydroxybenzoic acid", "2,2,2-trifluoroethanol", "thionyl chloride", "deuterated 2,2,2-trifluoroethanol", "triethylamine" ], "Reaction": [ "Step 1: 2,5-dihydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol and thionyl chloride in the presence of a catalyst such as pyridine to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride.", "Step 2: The resulting product from step 1 is then reacted with deuterated 2,2,2-trifluoroethanol and triethylamine in the presence of a catalyst such as DMAP to yield the final product, '2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3'." ] } | |
Número CAS |
1246814-69-6 |
Nombre del producto |
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 |
Fórmula molecular |
C13H9F9O4 |
Peso molecular |
403.215 |
Nombre IUPAC |
2,2,2-trifluoroethyl 2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2/i1D,2D,3D |
Clave InChI |
RXCBHSJSTYMELN-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F |
Sinónimos |
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 2,2,2-Trifluoroethyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




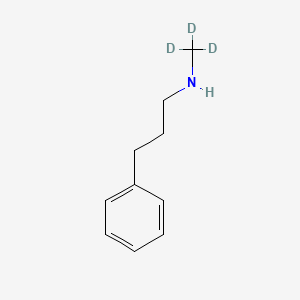



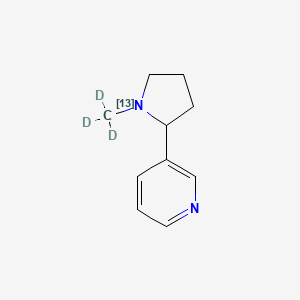
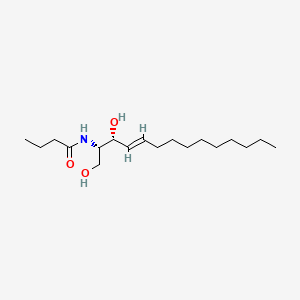
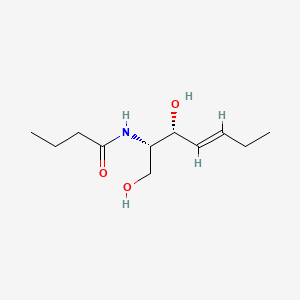
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)
